molecular formula C4H7F2NO2 B8782161 3-Amino-4,4-difluorobutanoic acid

3-Amino-4,4-difluorobutanoic acid

Cat. No.: B8782161
M. Wt: 139.10 g/mol
InChI Key: OLFYIMZVBDNOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4,4-difluorobutanoic acid (C₄H₇F₂NO₂) is a fluorinated β-amino acid characterized by two fluorine atoms at the C4 position. Its stereospecific (2S)-enantiomer is structurally defined by the SMILES string FC(F)CC(N)C(=O)O and InChI key InChI=1S/C4H7F2NO2/c5-3(6)1-2(7)4(8)9/h2-3H,1,7H2,(H,8,9)/t2-/m0/s1 . This compound exhibits significant biological activity, particularly as an irreversible and stereospecific inhibitor of γ-aminobutyric acid transaminase (GABA-T), a key enzyme in neurotransmitter metabolism . Its mechanism involves active-site-directed inactivation, with a marked primary isotope effect observed when deuterated analogs are used .

Properties

Molecular Formula

C4H7F2NO2

Molecular Weight

139.10 g/mol

IUPAC Name

3-amino-4,4-difluorobutanoic acid

InChI

InChI=1S/C4H7F2NO2/c5-4(6)2(7)1-3(8)9/h2,4H,1,7H2,(H,8,9)

InChI Key

OLFYIMZVBDNOOK-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)F)N)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated β-Amino Acids

3-Amino-4,4,4-trifluorobutanoic Acid
  • Structure: Differs by an additional fluorine atom at C4 (C₄H₆F₃NO₂).
  • Synthesis : Asymmetric methods include biomimetic transamination of trifluoroketones and stereodivergent Mannich reactions .
  • Properties : Melting point ~184°C (decomposition) , compared to the difluoro analog, which lacks reported thermal data.
  • Applications: Used in protein mutagenesis as (S)-2-amino-4,4,4-trifluorobutanoic acid (TfeGly) for tRNA aminoacylation .
(S)-2-Amino-4,4-difluorobutanoic Acid (DfeGly)
  • Structure: Same backbone as the target compound but with the amino group at C2 instead of C3.
  • Applications : Employed in site-specific protein mutagenesis alongside TfeGly, demonstrating the impact of fluorine positioning on tRNA compatibility .

Halogen-Substituted Derivatives

4-Bromo-4,4-difluorobutanoic Acid
  • Structure: Bromine replaces the amino group at C4 (C₄H₅BrF₂O₂).
  • Applications: Primarily a synthetic intermediate, contrasting with the enzyme-inhibitory role of the amino-substituted analog .
2-Amino-4,4-difluorobutanoic Acid Hydrochloride
  • Form: Hydrochloride salt (C₄H₇F₂NO₂·HCl) .
  • Properties : Enhanced solubility in aqueous systems compared to the free acid form, useful in pharmaceutical formulations .

Ester Derivatives

Ethyl 3-Amino-4,4-difluorobutanoate
  • Structure: Ethyl ester of the parent acid (C₆H₁₁F₂NO₂) .
  • Applications : Intermediate in organic synthesis; improved lipophilicity facilitates membrane permeability in drug development .
Ethyl 3-Amino-4,4,4-trifluorocrotonate
  • Structure: Unsaturated ester with trifluoromethyl group (C₆H₈F₃NO₂) .
  • Synthesis : One-pot esterification-ammoniation routes enable scalable production .
  • Use : Key precursor in agrochemicals, e.g., herbicides .

Enzyme Inhibition

  • L-2-Amino-4-phosphono-4,4-difluorobutanoic Acid (F2Pab): Functions as a phosphoserine mimetic in antibodies, enabling recognition of phosphorylated peptides in p53 studies .

Protein Engineering

Data Tables

Table 1. Physical Properties

Compound Molecular Formula Melting Point/Decomposition Purity Reference
3-Amino-4,4-difluorobutanoic Acid C₄H₇F₂NO₂ Not reported N/A
3-Amino-4,4,4-trifluorobutyric Acid C₄H₆F₃NO₂ ~184°C (decomposes) 97%
Ethyl 3-amino-4,4-difluorobutanoate C₆H₁₁F₂NO₂ Not reported >95%

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